molecular formula C10H10F4O3S B1299253 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate CAS No. 786-31-2

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Cat. No. B1299253
M. Wt: 286.25 g/mol
InChI Key: IMDNPHAMGJIKNV-UHFFFAOYSA-N
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Patent
US05116526

Procedure details

Until HCFC-225cc becomes available in commercial quantities, HCFC-225cc may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,2,3,3-pentafluoropropane may be prepared by reacting 2,2,3,3-tetrafluoro-1-propanol and p-toluenesulfonate chloride to form 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. Next, the 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate is reacted with potassium fluoride in N-methylpyrrolidone to form 1,1,2,2,3-pentafluoropropane. Then, the 1,1,2,2,3-pentafluoropropane is reacted with chlorine to form 1,1-dichloro-1,2,2,3,3-pentafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
p-toluenesulfonate chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([F:10])([F:9])[C:2]([F:8])([F:7])[C:3](Cl)(Cl)F.FC(F)(C(F)F)CO.[Cl-].[C:20]1([CH3:30])[CH:25]=[CH:24][C:23]([S:26]([O-:29])(=[O:28])=[O:27])=[CH:22][CH:21]=1>>[F:7][C:2]([F:8])([CH:1]([F:10])[F:9])[CH2:3][O:29][S:26]([C:23]1[CH:24]=[CH:25][C:20]([CH3:30])=[CH:21][CH:22]=1)(=[O:27])=[O:28] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(Cl)Cl)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(Cl)Cl)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)F)(F)F)(F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(F)F)F
Step Five
Name
p-toluenesulfonate chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared by a standard and well-known organic synthesis technique

Outcomes

Product
Name
Type
product
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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